molecular formula C18H30N2O B3020487 N-(3-aminophenyl)dodecanamide CAS No. 84312-02-7

N-(3-aminophenyl)dodecanamide

Cat. No. B3020487
CAS RN: 84312-02-7
M. Wt: 290.451
InChI Key: ULSBMDYJLAMEHI-UHFFFAOYSA-N
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Description

The compound "N-(3-aminophenyl)dodecanamide" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and their synthesis, which can provide insights into the potential characteristics and synthesis pathways for "N-(3-aminophenyl)dodecanamide". For instance, the synthesis of similar amide compounds involves the reaction of amines with other chemical entities, often under specific conditions such as the presence of a catalyst or by applying certain techniques like carbodiimide coupling .

Synthesis Analysis

The synthesis of amide compounds can be achieved through various methods. For example, the carbonylation of amines catalyzed by dodecacarbonyltriruthenium has been shown to be an effective method for producing amides, such as N-benzylformamide . Similarly, the condensation of isocyanates with amines is another pathway, as demonstrated in the synthesis of a complex indazole derivative . The carbodiimide method of coupling is also a notable technique used in the synthesis of N-[(3-amino-1,2-dicarba-closo-dodecaboran-1-yl)acetyl] derivatives of α-amino acids .

Molecular Structure Analysis

The molecular structure of amide compounds can be quite diverse, depending on the substituents attached to the amide group. For instance, the crystal structure of an indazole derivative with an amide linkage has been determined, showing distinct intermolecular hydrogen bonds . Similarly, the structure of an anticancer drug with an amide bond was elucidated using spectroscopic techniques and X-ray crystallography, revealing intermolecular and intramolecular interactions .

Chemical Reactions Analysis

Amide compounds can participate in various chemical reactions. The papers provided do not detail specific reactions for "N-(3-aminophenyl)dodecanamide", but they do discuss reactions involving similar amide structures. For example, the hydroamidation of olefins with amines in the presence of a ruthenium catalyst can lead to the formation of amides . This suggests that "N-(3-aminophenyl)dodecanamide" could potentially undergo similar reactions under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of amide compounds are influenced by their molecular structure. The papers describe properties such as solubility in water and surface activity for certain amide derivatives . For instance, N-dodecyl-N,N-bis[3-(aldonamido)propyl]amine-N-oxides show higher water solubility and surface effectiveness compared to their amine precursors . These insights can be extrapolated to hypothesize that "N-(3-aminophenyl)dodecanamide" may also exhibit distinct solubility and surface properties, although specific studies would be required to confirm this.

properties

IUPAC Name

N-(3-aminophenyl)dodecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O/c1-2-3-4-5-6-7-8-9-10-14-18(21)20-17-13-11-12-16(19)15-17/h11-13,15H,2-10,14,19H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSBMDYJLAMEHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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